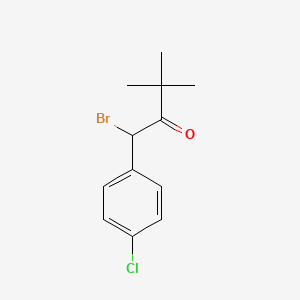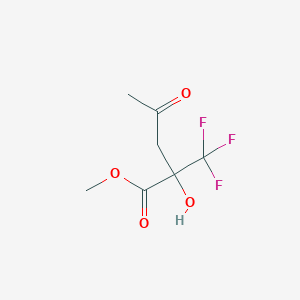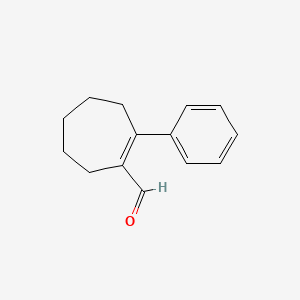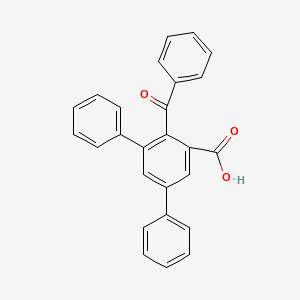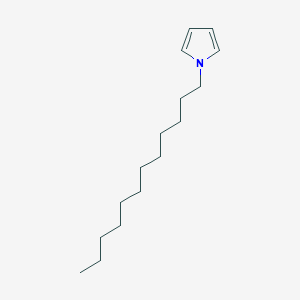
1-Dodecyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with dodecyl bromide in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of this compound .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves the treatment of furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrole ring .
Scientific Research Applications
1-Dodecyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-dodecyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Pyrrole: The parent compound, pyrrole, lacks the dodecyl group and has different chemical properties.
N-Methylpyrrole: Similar to 1-dodecyl-1H-pyrrole but with a methyl group instead of a dodecyl group.
N-Phenylpyrrole: Contains a phenyl group attached to the nitrogen atom of the pyrrole ring.
Uniqueness: this compound is unique due to the presence of the long dodecyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of amphiphilic molecules and surfactants .
Properties
CAS No. |
127691-88-7 |
|---|---|
Molecular Formula |
C16H29N |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
1-dodecylpyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3 |
InChI Key |
RGKHJCJLLHLXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
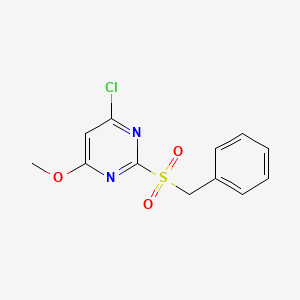
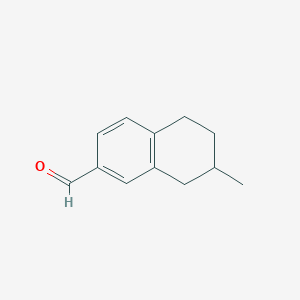
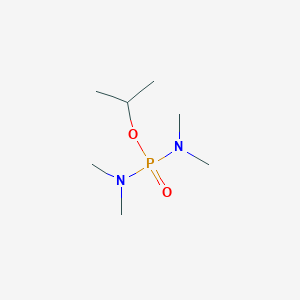
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
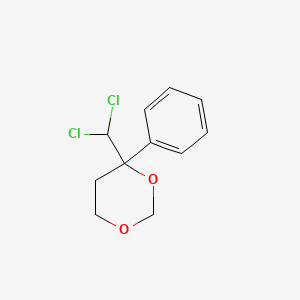
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
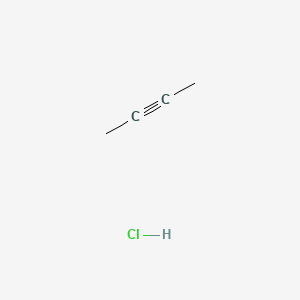
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

